Mt KARI-IN-1

enzymology biochemical assay inhibitor screening

Mt KARI-IN-1 (CAS No. 2987760-64-3; C14H11N5O4S2; MW = 377.4 g/mol) is a lead compound and potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) with a Ki value of 3.06 μM.

Molecular Formula C14H11N5O4S2
Molecular Weight 377.4 g/mol
Cat. No. B12396971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMt KARI-IN-1
Molecular FormulaC14H11N5O4S2
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C14H11N5O4S2/c1-23-9-4-2-8(3-5-9)15-13(20)16-14-18-17-12(25-14)10-6-7-11(24-10)19(21)22/h2-7H,1H3,(H2,15,16,18,20)
InChIKeyNCGHEDQKUUEBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mt KARI-IN-1 for Tuberculosis Research: A Ketol-Acid Reductoisomerase Inhibitor with Ki = 3.06 μM


Mt KARI-IN-1 (CAS No. 2987760-64-3; C14H11N5O4S2; MW = 377.4 g/mol) is a lead compound and potent inhibitor of Mycobacterium tuberculosis ketol-acid reductoisomerase (Mtb KARI) with a Ki value of 3.06 μM . KARI is the second enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, a validated target for anti-tuberculosis drug discovery [1]. As a member of the Mt KARI-IN series of inhibitors, this compound belongs to a class of molecules developed to block the bacterial BCAA pathway, an approach orthogonal to existing first- and second-line anti-TB therapies [2].

Why Mt KARI-IN-1 Cannot Be Substituted with Another Mt KARI-IN Analog or General KARI Inhibitor


Within the Mt KARI-IN series, enzyme inhibitory potency (Ki) spans a 2.7-fold range from 2.02 μM to 5.48 μM, while cellular activity against Mtb H37Rv (MIC) differs by up to 2-fold among analogs . Beyond the Mt KARI-IN series, KARI inhibitors across different chemotypes exhibit Ki values differing by three orders of magnitude—from 19.7 nM to 3.06 μM—and display distinct binding kinetics (e.g., time-dependent vs. competitive inhibition) and variable selectivity profiles [1][2]. Furthermore, cell-based antimycobacterial activity does not correlate linearly with enzyme inhibition potency, as evidenced by compounds with similar Ki values yielding significantly different MIC outcomes [3]. These inter-compound variations in potency, binding mode, cytotoxicity, and whole-cell activity preclude generic substitution and necessitate compound-specific validation for reproducible research outcomes.

Quantitative Differentiation Evidence for Mt KARI-IN-1 Against Comparators


Enzyme Inhibitory Potency: Mt KARI-IN-1 Shows Intermediate Ki Relative to Series Analogs

Mt KARI-IN-1 inhibits Mtb KARI with a Ki of 3.06 μM, representing an intermediate enzyme inhibitory potency within the Mt KARI-IN series. It is 1.5-fold less potent than Mt KARI-IN-2 but 1.5-fold more potent than Mt KARI-IN-4 and 1.5-fold more potent than Mt KARI-IN-5 [1][2]. For context, other chemotypes in the KARI inhibitor landscape exhibit Ki values ranging from 19.7 nM to 95.4 nM [3][4].

enzymology biochemical assay inhibitor screening

Cellular Antimycobacterial Activity: Mt KARI-IN-1 Data Not Reported vs. Analogs with MIC = 0.78–1.56 μM

Unlike Mt KARI-IN-2 (MIC = 0.78 μM) [1], Mt KARI-IN-4 (MIC = 0.78 μM) [2], and Mt KARI-IN-5 (MIC = 1.56 μM) —all of which have published MIC values against Mtb H37Rv—no cell-based antimycobacterial activity data is currently available in the public domain for Mt KARI-IN-1. The absence of reported MIC for Mt KARI-IN-1 in the same H37Rv susceptibility assay represents a significant evidentiary gap for users requiring whole-cell activity benchmarks.

microbiology whole-cell assay Mtb H37Rv

Selectivity Index Window: Mt KARI-IN-1 Lacks Cytotoxicity Data vs. Analogs with SI > 21–35

No cytotoxicity data (e.g., HEK IC50) has been reported for Mt KARI-IN-1, precluding calculation of a selectivity index. In contrast, Mt KARI-IN-2 demonstrates a selectivity index (SI) of at least 35 (HEK IC50 > 86 μg/mL / MIC 0.78 μM ≈ 2.4 μg/mL) [1], Mt KARI-IN-4 shows SI > 22 (HEK IC50 > 72 μg/mL / MIC 0.78 μM ≈ 2.4 μg/mL) [2], and Mt KARI-IN-5 shows SI > 13 (HEK IC50 > 64 μg/mL / MIC 1.56 μM ≈ 4.8 μg/mL) . For comparison, other KARI inhibitors exhibit selectivity windows from 14-fold to favorable ranges [3].

cytotoxicity selectivity index mammalian cell safety

Chemical Structure and Synthetic Accessibility: Mt KARI-IN-1 Shares Core Scaffold but Differs in Substitution Pattern

Mt KARI-IN-1 (C14H11N5O4S2; MW = 377.4 g/mol; CAS 2987760-64-3) and Mt KARI-IN-2 (C14H11N5O4S2; MW = 377.4 g/mol; CAS 2413974-52-2) share identical molecular formula and molecular weight but possess distinct CAS numbers, indicating they are positional isomers or differ in substitution pattern on the aromatic or heterocyclic moieties [1]. In contrast, Mt KARI-IN-4 (C13H8FN5O3S2; MW = 365.36 g/mol) and Mt KARI-IN-5 (MW = 365.36 g/mol) are lower molecular weight compounds with different elemental composition [2].

medicinal chemistry SAR chemical synthesis

Recommended Research Applications for Mt KARI-IN-1 Based on Evidentiary Strengths


Enzyme-Level KARI Inhibition Studies (Biochemical Assays)

Mt KARI-IN-1 is appropriate for biochemical assays measuring direct inhibition of purified Mtb KARI, including Ki determination, mechanism-of-action studies, and comparative enzyme kinetics. Its intermediate Ki (3.06 μM) provides a baseline for assessing structure-activity relationships when benchmarked against Mt KARI-IN-2 (Ki = 2.02 μM) and Mt KARI-IN-4 (Ki = 5.48 μM) . Users requiring enzyme-level activity data without immediate cell-based validation may select this compound as a reference point within the series [1].

Structure-Activity Relationship (SAR) Exploration of Isomeric Analogs

Given that Mt KARI-IN-1 and Mt KARI-IN-2 share identical molecular formulas (C14H11N5O4S2) and molecular weights (377.4 g/mol) yet differ in Ki (3.06 μM vs. 2.02 μM) and have distinct CAS numbers, the pair constitutes an isomer pair suitable for probing substitution effects on Mtb KARI binding . Procurement of both compounds enables comparative docking studies, co-crystallization attempts, or molecular dynamics simulations to elucidate the structural determinants of the observed ~1.5-fold potency difference [1].

Medicinal Chemistry Lead Optimization and Scaffold Hopping

Mt KARI-IN-1 serves as a reference compound for medicinal chemistry campaigns aiming to optimize the Mt KARI-IN scaffold or identify structurally distinct chemotypes. Its moderate enzyme potency (Ki = 3.06 μM) establishes a performance threshold that newer analogs or alternative scaffolds (e.g., pyrimidinedione derivatives with Ki = 95.4 nM , or IpOHA analogs with Ki = 19.7 nM ) should exceed. Researchers developing novel KARI inhibitors may use Mt KARI-IN-1 as an internal benchmark in head-to-head enzyme inhibition assays.

NOT Recommended: Whole-Cell Antimycobacterial Assays or Selectivity Profiling

Due to the absence of reported MIC values against Mtb H37Rv and lack of mammalian cell cytotoxicity data, Mt KARI-IN-1 is not recommended for experiments requiring whole-cell antimycobacterial activity validation, selectivity index calculations, or translational studies. For such applications, Mt KARI-IN-2 (MIC = 0.78 μM; HEK IC50 > 86 μg/mL) or Mt KARI-IN-4 (MIC = 0.78 μM; HEK IC50 > 72 μg/mL) are better-documented alternatives with established cellular activity and favorable selectivity windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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